molecular formula C12H22N4 B13195734 methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine

methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine

Cat. No.: B13195734
M. Wt: 222.33 g/mol
InChI Key: DTXKSRFYXPSZIY-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is a complex organic compound that features an imidazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is unique due to its fused ring structure, which combines the properties of both imidazole and piperidine rings. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine, also known by its CAS number 1498133-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H22N4C_{12}H_{22}N_{4} with a molecular weight of 222.33 g/mol. Its structure features a piperidine ring substituted with an imidazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and piperidine structures often exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The imidazole ring is particularly noted for its ability to disrupt microbial cell membranes.
  • Anticancer Properties : Some derivatives of imidazole-piperidine compounds have been investigated for their anticancer activity. They may act as inhibitors of specific protein kinases involved in cancer progression, thereby hindering tumor growth.
  • Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Research has indicated that such compounds may modulate neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission.
  • Cell Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibition of tumor cell proliferation
NeuropharmacologicalModulation of serotonin receptors

Case Study 1: Antimicrobial Testing

In a recent study, this compound was tested against various bacterial strains using the microplate Alamar Blue assay. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 2: Anticancer Activity

Another research effort evaluated the compound's effects on human cancer cell lines. The study found that it effectively inhibited cell growth in specific lines associated with breast and lung cancer, suggesting potential as a chemotherapeutic agent.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

N-methyl-1-[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-9-16(11)3/h8-10,12-13H,4-7H2,1-3H3

InChI Key

DTXKSRFYXPSZIY-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1C2=CN=CN2C)C

Origin of Product

United States

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